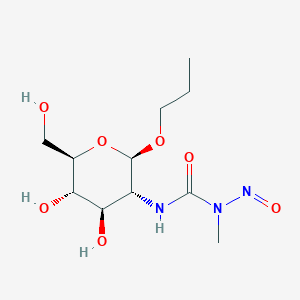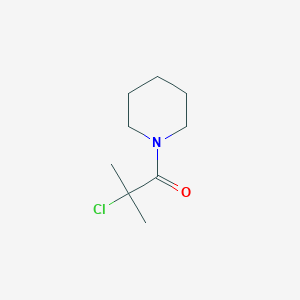
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine is a compound that features a piperidine ring and a cyclopropane moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(piperidin-3-yl)ethyl)cyclopropanamine typically involves the formation of the piperidine ring followed by the introduction of the cyclopropane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclopropane derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include catalytic hydrogenation, cyclization reactions, and the use of protective groups to facilitate the synthesis of complex intermediates .
化学反応の分析
Types of Reactions
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups into the piperidine or cyclopropane rings .
科学的研究の応用
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(2-(piperidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to target sites and exert its effects. This binding can lead to the activation or inhibition of specific pathways, resulting in the desired biological response .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives and cyclopropane-containing molecules. Examples include:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and antiproliferative effects.
Matrine: A piperidine alkaloid with various pharmacological activities.
Uniqueness
N-(2-(piperidin-3-yl)ethyl)cyclopropanamine is unique due to its combination of a piperidine ring and a cyclopropane moiety. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in scientific research and industry .
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
N-(2-piperidin-3-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C10H20N2/c1-2-9(8-11-6-1)5-7-12-10-3-4-10/h9-12H,1-8H2 |
InChIキー |
NSFMRGVGTCNPGI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CCNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


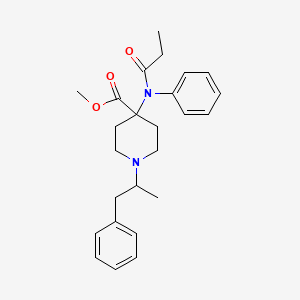


![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
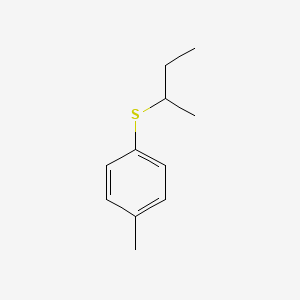
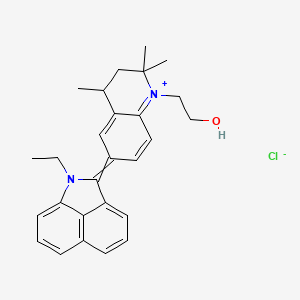
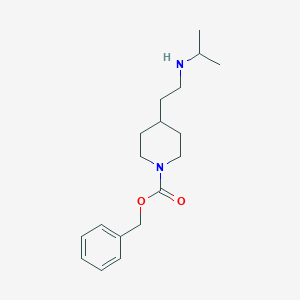
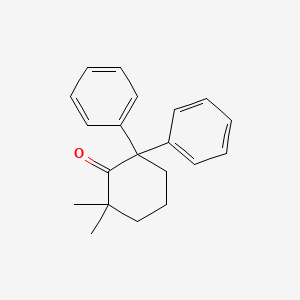
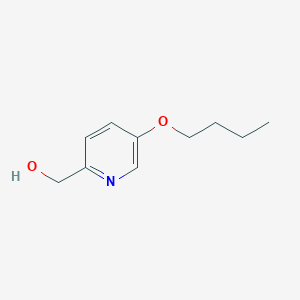
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
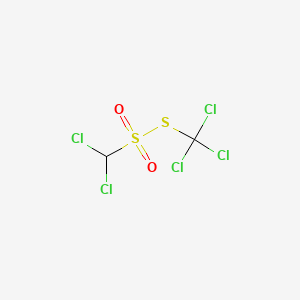
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
